2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride
Overview
Description
2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules.
Mechanism of Action
Target of Action
Bisbenzimide, also known as Hoechst 33342, is a fluorescent stain used in molecular biology applications . It specifically targets adenine-thymine (AT)-rich regions of double-stranded DNA . This binding to DNA is crucial for its function as a stain and its potential antiviral activity .
Mode of Action
Bisbenzimide binds to the minor groove of double-stranded DNA, with a preference for sequences rich in adenine and thymine . This binding enhances the fluorescence of the compound, making it useful as a stain . In terms of antiviral activity, bisbenzimide compounds have been shown to inhibit the replication of certain viruses, such as the vaccinia virus (VACV), by affecting viral gene expression and DNA replication .
Biochemical Pathways
It is known that the compound can inhibit the replication of certain viruses by affecting their gene expression and dna replication . For instance, bisbenzimide compounds have been found to inhibit VACV late gene expression and truncate the formation of VACV replication sites .
Result of Action
The binding of bisbenzimide to AT-rich regions of DNA results in a decrease in DNA density . This property is exploited in molecular biology to separate DNA according to their AT percentage using a cesium chloride (CsCl) gradient centrifugation . In terms of antiviral activity, bisbenzimide compounds have been shown to inhibit the spread, plaque formation, and the production of infectious progeny of certain viruses .
Action Environment
The action of bisbenzimide can be influenced by various environmental factors. For instance, the fluorescence intensity of Hoechst dyes, a group of compounds that includes bisbenzimide, increases with the pH of the solvent . Additionally, bisbenzimide is soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide , which can influence its distribution and action in different environments.
Biochemical Analysis
Biochemical Properties
Bisbenzimide is known to bind to adenine-thymine-rich regions of DNA . This interaction decreases the density of DNA, allowing for the separation of DNA according to their AT percentage using a cesium chloride (CsCl) gradient centrifugation . This property makes Bisbenzimide a valuable tool in biochemical reactions involving DNA.
Cellular Effects
Bisbenzimide has significant effects on various types of cells and cellular processes. It is used as a tool for staining DNA and analyzing side population cells . It is a supravital DNA minor groove binder with AT selectivity . The compound’s ability to bind to DNA allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bisbenzimide involves its interaction with DNA. It binds to the minor groove of double-stranded DNA, specifically to adenine-thymine-rich regions . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Transport and Distribution
Bisbenzimide is known to be membrane-permeable , suggesting that it can be transported and distributed within cells and tissues
Subcellular Localization
Bisbenzimide is used for staining DNA, chromosomes, and nuclei , indicating that it localizes to the nucleus of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the piperazinyl group: This is usually done through a substitution reaction where the piperazine ring is introduced to the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole core or the ethoxyphenyl group.
Reduction: This can affect the benzimidazole ring or the piperazinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone: Shares a similar piperazinyl group but differs in the aromatic substitution pattern.
N-{2-(4-ethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide: Similar in having an ethoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride is unique due to its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2’-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole trihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrate;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O.3ClH.3H2O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H;3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSQULHVVNVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.O.O.O.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
Record name | Bisbenzimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12368 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23491-52-3 | |
Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bisbenzimide preferentially binds to the minor groove of double-stranded DNA [, , , , , ]. This binding is not through intercalation but involves at least two modes depending on the dye/DNA ratio [].
A: Bisbenzimide binding is known to inhibit DNA replication and gene expression in certain viruses like poxviruses [, , ]. This inhibition is attributed to the blockage of viral DNA replication and abrogation of post-replicative intermediate and late gene transcription [, ].
ANone: The molecular formula of bisbenzimide is C27H26N6O • 3HCl, and its molecular weight is 533.91 g/mol.
A: Yes, bisbenzimide solutions are stable for extended periods (at least 16 hours) if protected from light [].
A: Yes, a study identified MRT00210423, an analogue of the bisbenzimide compound RO-90-7501, exhibiting increased anti-human cytomegalovirus activity compared to the parent compound [].
ANone: While bisbenzimide is used extensively in research, the provided articles do not mention clinical trials involving this compound. It is crucial to note that the information presented focuses primarily on its use as a research tool and in pre-clinical settings.
A: Yes, bisbenzimide has been utilized in various animal models, including studies on sperm cells in rats [], poxvirus infection in cell cultures [, ], compartment syndrome in pigs [] and rats [], and lymphocyte migration in mice []. These models have provided valuable insights into the compound's effects in biological systems.
A: While generally considered safe for research applications, bisbenzimide can exhibit toxicity at high concentrations. For instance, concentrations of 900 μM or higher were found to completely cease motility in human sperm cells []. Additionally, a study investigating its use in a chicken model found that while it did not affect fertility or penetration rates of sperm, it reduced the hatchability of fertile eggs [].
A: Yes, research demonstrates the successful encapsulation of bisbenzimide within a gold nanostar/zeolitic-imidazolate-framework-8 (ZIF-8) nanocomposite for light-triggered release inside living cells []. This approach highlights the potential for developing targeted drug delivery systems using bisbenzimide.
A: Researchers utilize various techniques to study bisbenzimide, including fluorescence microscopy [, , , , , , , , ], polymerase chain reaction (PCR) [, , ], gel electrophoresis [, , , , , , ], flow cytometry [], and intravital videomicroscopy [, ]. These methods allow for the visualization, quantification, and characterization of bisbenzimide and its interactions with biological systems.
A: Yes, several alternatives exist for DNA staining, including other fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) [, ], propidium iodide [, ], and acridine orange [, , , ], as well as non-fluorescent stains like Giemsa and safranin O [, ]. The choice of stain depends on the specific application and desired outcome.
A: Bisbenzimide's properties have led to its application in various research fields. Examples include: * Cell biology: Staining and visualizing cell nuclei, distinguishing between viable and nonviable cells [, , , ], and studying cell processes like apoptosis and necrosis []. * Microbiology: Detecting and quantifying microorganisms like mycoplasmas [, , ], bacteria [], and parasites []. * Developmental biology: Studying embryo development, including cell lineage tracing and identifying the inner cell mass and trophectoderm in blastocysts [, ]. * Virology: Investigating viral infection mechanisms and screening for antiviral compounds [, , ]. * Neuroscience: Tracing neuronal pathways and mapping brain regions [, ].
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